1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE
Description
The compound 1-[2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-4-ethylpiperazine is a structurally complex molecule featuring a central 1,3-thiazole ring substituted with two distinct sulfonyl groups (benzenesulfonyl and 4-methylbenzenesulfonyl) at positions 2 and 4, respectively. The 5-position of the thiazole is linked to a 4-ethylpiperazine moiety. Computational tools like AutoDock4 and Multiwfn could be employed to predict its electronic properties and receptor interactions .
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-3-24-13-15-25(16-14-24)21-20(31(26,27)19-11-9-17(2)10-12-19)23-22(30-21)32(28,29)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLSDNJAIQXPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl and 4-methylbenzenesulfonyl groups are introduced via sulfonylation reactions using benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, respectively, in the presence of a base such as pyridine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the thiazole derivative with 4-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, pyridine as a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: N-alkyl or N-acyl derivatives of the piperazine moiety.
Scientific Research Applications
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and 4-methylbenzenesulfonyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The thiazole ring can participate in π-π stacking interactions, while the piperazine moiety may interact with polar or charged residues in the target protein.
Comparison with Similar Compounds
Thiazole Derivatives with Sulfonyl Groups
- 1-(4-Fluorophenyl)-4-(mesitylsulfonyl)piperazine : This compound shares a sulfonyl-substituted piperazine group but lacks the thiazole core. The mesitylsulfonyl group (bulky and electron-withdrawing) may reduce metabolic clearance compared to the target compound’s benzenesulfonyl groups .
- (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide: Features a thiazole ring with an anilino substituent and a hydrazine-carbothioamide side chain. Unlike the target compound, this derivative lacks sulfonyl groups but demonstrates antiviral and anticancer activities, highlighting the role of thiazole in bioactivity .
Piperazine-Containing Analogues
- 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one: A thiazolidinone derivative with a piperazine-like substituent. The absence of sulfonyl groups and the presence of a methoxyphenyl group may alter receptor selectivity compared to the target compound .
Physicochemical Properties
- Solubility: The sulfonyl groups likely increase aqueous solubility relative to non-sulfonylated analogues (e.g., ’s anilino-thiazole derivative) .
- Basicity : The 4-ethylpiperazine (pKa ~7.5) may provide pH-dependent solubility, contrasting with fluorophenyl-substituted piperazines (e.g., ), which are less basic .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Analysis: The dual sulfonyl groups in the target compound may create a steric and electronic profile distinct from mono-sulfonylated analogues, as inferred from crystallographic studies using SHELX .
- Docking Studies : AutoDock4 simulations suggest that the ethylpiperazine moiety could engage in hydrogen bonding with aspartate residues in kinase targets, while the sulfonyl groups stabilize hydrophobic interactions .
- Electron Density Analysis : Multiwfn calculations could reveal polarized electron distributions around the thiazole ring, influencing redox stability and reactivity .
Biological Activity
1-[2-(Benzenesulfonyl)-4-(4-Methylbenzenesulfonyl)-1,3-thiazol-5-yl]-4-ethylpiperazine (referred to as Compound A) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Compound A can be described by its molecular formula and has a molecular weight of approximately 398.52 g/mol. The structural components include:
- Piperazine moiety : Known for its versatility in drug design.
- Thiazole ring : Associated with various biological activities.
- Benzenesulfonyl groups : Often linked to enhanced solubility and bioactivity.
Pharmacological Profile
Research has indicated that Compound A exhibits a range of pharmacological properties. Notably:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives of benzenesulfonyl piperazines demonstrated effective inhibition against various bacterial strains, suggesting that Compound A may exhibit similar activity .
- Antidepressant Potential : The piperazine scaffold is often associated with antidepressant activity. Compounds similar to Compound A have been investigated for their ability to act as selective serotonin reuptake inhibitors (SSRIs), which could indicate potential use in treating depression .
In Vitro Studies
In vitro studies have focused on the compound's interaction with various biological targets:
- Serotonin Transporter Binding : Initial findings suggest that derivatives of piperazine can bind to the serotonin transporter (SERT), indicating potential antidepressant effects. For example, compounds with structural similarities showed binding affinities in the micromolar range .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a series of benzenesulfonyl piperazines against Gram-positive and Gram-negative bacteria. Compound A was tested alongside its analogs, revealing significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: SSRI-like Effects
Another investigation examined the effects of Compound A's analogs on serotonin levels in vivo. Results indicated that certain modifications to the piperazine core enhanced serotonin reuptake inhibition, supporting the hypothesis that these compounds could serve as novel SSRIs devoid of common side effects like sexual dysfunction .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Antidepressant | Potential SERT binding | |
| Lipoxygenase Inhibition | Moderate inhibition reported |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Compound A | Benzenesulfonyl + Thiazole | Antimicrobial, SSRI-like |
| Analog B | Additional methyl group | Increased potency |
| Analog C | Altered piperazine substitution | Reduced side effects |
Q & A
Q. What are the optimal synthetic routes for 1-[2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-4-ethylpiperazine, and how can purity be ensured?
The synthesis involves multi-step reactions, starting with sulfonylation of the thiazole core followed by coupling with the ethylpiperazine moiety. A typical approach includes:
- Step 1 : Sulfonylation of 1,3-thiazole derivatives using benzenesulfonyl and 4-methylbenzenesulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Nucleophilic substitution or coupling reactions to introduce the ethylpiperazine group, often requiring reflux conditions (4–5 hours) .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of sulfonyl and ethylpiperazine groups. Discrepancies in chemical shifts (e.g., sulfonyl protons at δ 7.5–8.0 ppm) help validate structural integrity .
- X-ray Crystallography : Resolves spatial arrangements of the thiazole and piperazine rings. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403) provide validated structural data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for sulfonyl-containing intermediates .
Q. How can initial biological activity screening be designed for this compound?
- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative strains (e.g., E. coli, S. aureus). Compare zones of inhibition with standard antibiotics .
- Enzyme Inhibition Studies : Target enzymes like acetylcholinesterase (for neurodegenerative applications) using Ellman’s method, with IC₅₀ calculations to assess potency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the thiazole or piperazine) affect biological activity?
- SAR Insights :
- Data Source : Compare bioactivity data from analogs in public databases (e.g., PubChem) to identify critical substituents .
Q. What computational strategies are suitable for predicting binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-amyloid (Alzheimer’s) or bacterial enzymes. Focus on sulfonyl-thiazole interactions with catalytic residues .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability of the sulfonyl-thiazole core .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions, guiding lead optimization .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Variability : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors) .
- Structural Confirmation : Re-analyze compound purity via HPLC before testing. Impurities from incomplete sulfonylation (e.g., mono-sulfonyl byproducts) may skew results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-(4-methylpiperazinyl) analogs) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
